ethyl (4-bromo-2-{(E)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(4-BROMO-2-{[1-(3-CHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound known for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structure that combines a brominated phenoxy group with a chlorinated phenyl-pyrazole moiety, making it a subject of interest for researchers exploring new pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(4-BROMO-2-{[1-(3-CHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETATE typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, typically using a chlorinated benzene derivative.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction, often using bromine or a bromine-containing reagent.
Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazole moieties.
Reduction: Reduction reactions may target the carbonyl groups within the pyrazole ring.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(4-BROMO-2-{[1-(3-CHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETATE has several research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-BROMO-2-{[1-(3-CHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
ETHYL 2-(4-BROMO-2-{[1-(3-CHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)PROPIONATE: Similar structure but with a propionate ester group.
METHYL 2-(4-BROMO-2-{[1-(3-CHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETATE: Similar structure but with a methyl ester group.
Uniqueness: ETHYL 2-(4-BROMO-2-{[1-(3-CHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H16BrClN2O5 |
---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
ethyl 2-[4-bromo-2-[(E)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H16BrClN2O5/c1-2-28-18(25)11-29-17-7-6-13(21)8-12(17)9-16-19(26)23-24(20(16)27)15-5-3-4-14(22)10-15/h3-10H,2,11H2,1H3,(H,23,26)/b16-9+ |
InChI Key |
DIUPGRBVFQAROY-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.